4-Chloro-3-(phenylmethoxy)pyridine
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Overview
Description
4-Chloro-3-(phenylmethoxy)pyridine is an organic compound that belongs to the class of halopyridines It is characterized by a pyridine ring substituted with a chloro group at the 4-position and a phenylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(phenylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with phenylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of phenylmethanol reacts with the chloro group of 4-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(phenylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
4-Chloro-3-(phenylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(phenylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and phenylmethoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Lacks the phenylmethoxy group, making it less complex.
3-Phenylmethoxypyridine: Lacks the chloro group, affecting its reactivity.
4-Chloro-3-methylpyridine: Substituted with a methyl group instead of phenylmethoxy, altering its chemical properties.
Uniqueness
4-Chloro-3-(phenylmethoxy)pyridine is unique due to the combination of the chloro and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-chloro-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQJEITYQJUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635295 |
Source
|
Record name | 3-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958266-09-6 |
Source
|
Record name | 3-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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